2-[1-(2,5-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole
Description
2-[1-(2,5-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-8-9-12(2)16(10-11)21-14(4)18-19-15-7-5-6-13(3)17(15)20-18/h5-10,14H,1-4H3,(H,19,20) |
InChI Key |
VUGGAIDAHIIWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C2=NC3=C(C=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dimethylphenol with an appropriate ethylating agent to form the intermediate 2,5-dimethylphenoxyethyl compound. This intermediate is then reacted with 7-methyl-1H-1,3-benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,5-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or benzimidazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced benzimidazole compounds. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-(2,5-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,5-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine: Another compound with a similar phenoxyethyl moiety but different core structure.
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-(4-morpholinylcarbonothioyl)-1H-indole: A related compound with an indole core instead of a benzimidazole core.
Uniqueness
2-[1-(2,5-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole is unique due to its specific combination of the benzimidazole core and the 2,5-dimethylphenoxyethyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
